(E)-2-(4-Methylphenyl)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-13(2)17-19-18-16(5-4-11-22(18)20-17)21-25(23,24)12-10-15-8-6-14(3)7-9-15/h6-10,12-13,16,21H,4-5,11H2,1-3H3/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEQSAVCWQQLBY-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2CCCN3C2=NC(=N3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2CCCN3C2=NC(=N3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(4-Methylphenyl)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature, highlighting its pharmacological effects and mechanisms of action.
Chemical Structure
The compound features a unique structure characterized by a triazolo-pyridine moiety and an ethene sulfonamide group. Its molecular formula is C₁₈H₂₃N₃O₂S, indicating the presence of multiple functional groups that may influence its biological properties.
Pharmacological Properties
Research has identified several key areas of biological activity for this compound:
1. Anticonvulsant Activity
Studies have shown that compounds with similar structural features exhibit anticonvulsant properties. For instance, derivatives of triazole have been evaluated for their effectiveness in picrotoxin-induced seizure models. The presence of the tetrahydro-triazole ring may enhance anticonvulsant activity by modulating neurotransmitter systems involved in seizure propagation .
2. Anticancer Activity
The compound's structural analogs have demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds with triazole rings have been studied for their ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Research indicates that specific substitutions on the phenyl ring can enhance these effects .
3. Antimicrobial Activity
Similar compounds have shown promising antimicrobial properties against a range of bacterial strains. The sulfonamide group is known for its antibacterial effects, which may be relevant for the evaluation of this compound's efficacy against pathogens like Escherichia coli and Bacillus subtilis .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound:
| Structural Feature | Biological Effect |
|---|---|
| Tetrahydro-triazole ring | Enhances anticonvulsant activity |
| Ethene sulfonamide group | Imparts antimicrobial properties |
| 4-Methylphenyl substitution | Potentially increases cytotoxicity |
Case Studies
Several case studies have explored the biological activity of related compounds:
- Case Study 1 : A study on triazole derivatives indicated that modifications to the phenyl ring significantly affected their anticancer potency. The most effective derivatives exhibited IC₅₀ values lower than those of standard chemotherapeutics like doxorubicin .
- Case Study 2 : In a model assessing anticonvulsant activity, a related compound demonstrated a protection index (PI) significantly higher than traditional anticonvulsants, suggesting potential for therapeutic development .
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Recent studies have indicated that sulfonamide derivatives can exhibit anticancer properties. For instance, compounds similar to (E)-2-(4-Methylphenyl)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide have been synthesized and evaluated for their ability to inhibit tumor growth in vitro and in vivo models. These studies suggest that the incorporation of triazole rings could enhance the anticancer activity due to their ability to interact with cellular targets involved in proliferation and apoptosis .
- Antimicrobial Properties
- Anti-inflammatory Effects
Case Studies
- In Vitro Studies
- In Vivo Efficacy
Data Table: Comparison of Similar Compounds
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|---|
| Compound A | Structure A | Yes | Moderate | Yes |
| Compound B | Structure B | Yes | High | Moderate |
| (E)-2-(4-Methylphenyl)-N-(...) | Current Compound | Pending Evaluation | Pending Evaluation | Pending Evaluation |
Q & A
Q. Discrepancies in biological activity between similar analogs: What factors to consider?
- Methodological Answer :
- Crystallographic Data : Compare binding modes in protein-ligand complexes (e.g., hydrogen bonding vs. hydrophobic interactions) .
- Solubility-Permeability Trade-off : Use biorelevant media (FaSSIF/FeSSIF) to assess absorption limitations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
